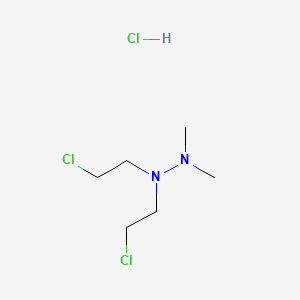
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of hydrazine and chloroethyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride typically involves the reaction of hydrazine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride involves its interaction with molecular targets in cells. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in cellular functions. The pathways involved in its action are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
1,1-bis(2-chloroethyl)hydrazine: This compound shares structural similarities but lacks the dimethyl groups.
Hydrazine, 1,1-bis(2-chloroethyl)-: Similar in structure but without the hydrochloride component.
Uniqueness
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride is unique due to the presence of both chloroethyl and dimethyl groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of interest in scientific research.
Propiedades
Número CAS |
91725-43-8 |
|---|---|
Fórmula molecular |
C6H15Cl3N2 |
Peso molecular |
221.6 g/mol |
Nombre IUPAC |
1,1-bis(2-chloroethyl)-2,2-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H14Cl2N2.ClH/c1-9(2)10(5-3-7)6-4-8;/h3-6H2,1-2H3;1H |
Clave InChI |
YXYCTZFZZADBJM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



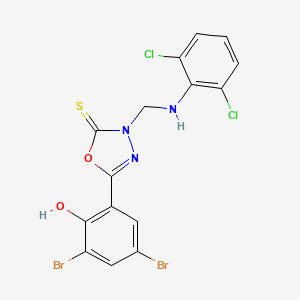
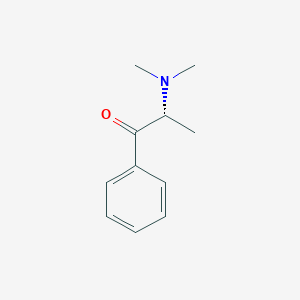
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)

![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)

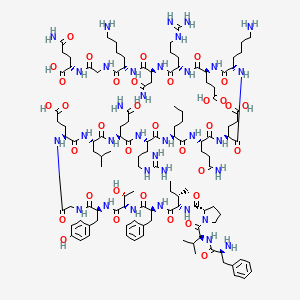
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
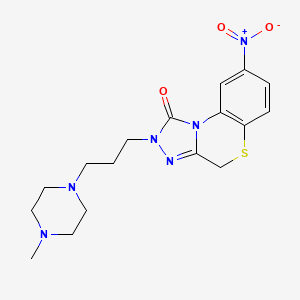
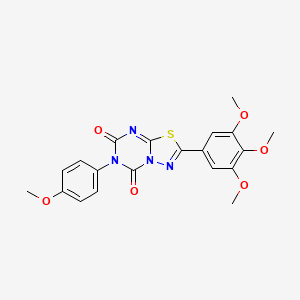

![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
